
2-(1H-Pyrazol-1-YL)benzamide
Description
2-(1H-Pyrazol-1-YL)benzamide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-Pyrazol-1-YL)benzamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis of this compound typically involves coupling a pyrazole-containing intermediate with a benzoyl chloride derivative under basic conditions. Key steps include:
- Intermediate Preparation : Reacting pyrazole derivatives (e.g., 1H-pyrazole) with halogenated benzamides.
- Coupling Reaction : Using catalysts such as ruthenium or cobalt to facilitate C–H activation, as demonstrated in related benzamide syntheses .
- Purification : Column chromatography with optimized solvent systems (e.g., n-hexane/CH₂Cl₂/EtOAc mixtures) to isolate the product .
Critical Conditions :
- Temperature control (ambient to 80°C) to prevent side reactions.
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Catalyst loading (e.g., 5–10 mol% for transition metal catalysts) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
Characterization relies on a combination of spectroscopic methods:
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~165–170 ppm). Pyrazole ring protons appear as distinct singlets or doublets .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .
Technique | Key Features | Evidence ID |
---|---|---|
NMR | Aromatic splitting, carbonyl signals | |
IR | Amide bond confirmation | |
MS | Molecular ion validation |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological activity of this compound derivatives?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or receptors. For example, pyrazole-containing analogs show affinity for enzyme active sites in tuberculosis research .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the benzamide ring) .
- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity data from analogs to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data between this compound analogs?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to account for variability in cell lines .
- Structural Benchmarking : Compare crystallographic data (via SHELX refinement ) to confirm if structural differences (e.g., tautomerism in pyrazole rings) affect activity .
- Meta-Analysis : Aggregate data from multiple studies to identify consensus trends (e.g., substituents at the benzamide para-position enhance antimicrobial activity) .
Q. How can researchers establish structure-activity relationships (SARs) for this compound derivatives?
- Systematic Substituent Variation : Synthesize derivatives with modifications (e.g., electron-withdrawing groups at the benzamide ring) and test biological activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole N1 for hydrogen bonding) using X-ray crystallography or NMR titration .
- Case Study : Analog N-(4-Bromophenyl)-2-(1H-pyrazol-1-yl)benzamide showed 63% yield and distinct SAR due to bromine’s steric effects .
Q. What crystallographic techniques are essential for elucidating the 3D structure of this compound?
Properties
CAS No. |
25660-61-1 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-4-1-2-5-9(8)13-7-3-6-12-13/h1-7H,(H2,11,14) |
InChI Key |
FMQXTGYSIGNCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N2C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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